1-Dodecanol, 2-hexyl-
Overview
Description
“1-Dodecanol, 2-hexyl-” is a branched alcohol. It is one of the constituents of the essential oil, extracted from the roots of Adiantum flabellulatum . It is a long-chain glass-forming monohydroxy alcohol and its dielectric relaxation at low temperature has been studied .
Synthesis Analysis
The synthesis of “1-Dodecanol, 2-hexyl-” involves a reaction with potassium hydroxide. In one example, 500 grams of decyl alcohol and 500 grams of octyl alcohol, 30.0 grams of potassium hydroxide, and 2.0 grams of nickel were added under good agitation. The resulting mixture was heated to 230°-250° C while water generated from the reaction was removed by distillation. The guerbet alcohol product, 2-decyl-octan-1-ol, was recovered in greater than 90% yield .Molecular Structure Analysis
The molecular formula of “1-Dodecanol, 2-hexyl-” is C18H38O . The molecular weight is 270.49 . The IUPAC Standard InChIKey is XULHFMYCBKQGEE-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction progress of “1-Dodecanol, 2-hexyl-” synthesis was followed by GLC analysis . The reaction product was then distilled for purification .Scientific Research Applications
Mesoscale Dynamics Analysis 1-Dodecanol has been studied for its collective dynamics in liquid form. The research focused on the mesoscale structure arising from the segregation of hydrophilic and hydrophobic domains. This was explored through neutron spin-echo experiments and molecular dynamics simulation, revealing insights into the molecular motions influenced by hydrogen bonding and mesoscale structuring (Yamaguchi, Faraone, & Nagao, 2018).
Enzymatic Engineering in Biotransformation The compound has been used in the engineering of cytochrome P450 monooxygenase (CYP) for better hydroxylation activity in the biosynthesis of α,ω-dodecanediol, a material used in pharmaceutical and polymer industries. This involved the optimization of ω-specific hydroxylation steps to enhance the synthesis process (Park et al., 2022).
Polymer Synthesis and Characterization In the field of polymer chemistry, 1-dodecanol has been utilized in the synthesis of linear and branched polyesters. Its role in initiating the polymerization process of poly(lactide)s and poly(lactide-co-glycolide)s using alcohols and examining their thermal properties and degradation behavior has been documented (Atkinson & Vyazovkin, 2012).
Modification of PDMS Membranes Research into the modification of polydimethylsiloxane (PDMS) membranes with 1-dodecanol for ethanol removal in pervaporation processes has shown how the incorporation of this compound can affect membrane flux and selectivity. This modification approach presents a strategy for obtaining more selective polymeric membranes (León & Fontalvo, 2019).
Thermal Energy Storage in Buildings The compound has been explored for its potential in thermal energy storage applications within the building industry. Dodecanol has been used in the preparation of novel form-stable composite phase change materials (PCMs) for thermal heat storage, showing potential for significant energy consumption reduction in buildings (Memon, Lo, Cui, & Barbhuiya, 2013).
properties
IUPAC Name |
2-hexyldodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-3-5-7-9-10-11-12-14-16-18(17-19)15-13-8-6-4-2/h18-19H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMOHMWAXGSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888838 | |
Record name | 1-Dodecanol, 2-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30888838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Dodecanol, 2-hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Dodecanol, 2-hexyl- | |
CAS RN |
110225-00-8 | |
Record name | 2-Hexyl-1-dodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110225-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexyldodecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110225008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanol, 2-hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Dodecanol, 2-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30888838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-dodecanol,2-hexyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEXYLDODECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6259U734 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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